Clopidogrel hydrobromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

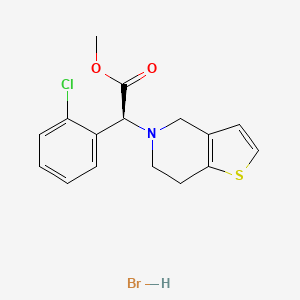

Clopidogrel hydrobromide is a useful research compound. Its molecular formula is C16H17BrClNO2S and its molecular weight is 402.7 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Cardiovascular Disease Prevention

Clopidogrel is primarily used in patients with a history of cardiovascular events or those at high risk. Its applications include:

- Acute Coronary Syndrome : Clopidogrel is often administered alongside aspirin for dual antiplatelet therapy in patients with acute coronary syndrome (ACS) to prevent further thrombotic events .

- Percutaneous Coronary Intervention : Following procedures like angioplasty and stent placement, clopidogrel reduces the risk of stent thrombosis and other ischemic complications .

Stroke Prevention

Clopidogrel is effective in preventing recurrent strokes in patients who have experienced ischemic strokes or transient ischemic attacks (TIAs). Studies indicate that clopidogrel significantly reduces the incidence of new ischemic events compared to aspirin alone .

Peripheral Arterial Disease

Patients with peripheral arterial disease benefit from clopidogrel as it improves blood flow and reduces the risk of cardiovascular events related to poor circulation .

Atrial Fibrillation

In patients with atrial fibrillation, clopidogrel can be used as part of a regimen to prevent thromboembolic events, particularly when combined with anticoagulants .

Comparative Efficacy

A comparative analysis between clopidogrel and other antiplatelet agents such as ticagrelor indicates that while ticagrelor may offer lower rates of myocardial infarction and stroke, clopidogrel has a more favorable bleeding profile .

| Study | Agent | Outcome | Relative Risk Reduction (%) |

|---|---|---|---|

| CURE Trial | Clopidogrel | CV death, MI, stroke | 14% |

| ACTIVE-W Study | Clopidogrel | Ischemic events | 8.7% |

| Comparison with Ticagrelor | Ticagrelor | MI and stroke | Lower risk but higher bleeding |

Case Study 1: Dual Antiplatelet Therapy

In a randomized controlled trial involving over 22,000 patients with acute myocardial infarction, those treated with clopidogrel and aspirin showed a significant reduction in cardiovascular death and re-infarction compared to those receiving placebo . The study highlighted the importance of early initiation of clopidogrel post-event.

Case Study 2: Stroke Prevention

A cohort study involving patients with recent ischemic strokes demonstrated that those on clopidogrel had a lower incidence of recurrent strokes compared to those treated with aspirin alone. The findings emphasized clopidogrel's role in secondary prevention strategies for stroke management .

Propiedades

Número CAS |

120202-67-7 |

|---|---|

Fórmula molecular |

C16H17BrClNO2S |

Peso molecular |

402.7 g/mol |

Nombre IUPAC |

methyl (2S)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate;hydrobromide |

InChI |

InChI=1S/C16H16ClNO2S.BrH/c1-20-16(19)15(12-4-2-3-5-13(12)17)18-8-6-14-11(10-18)7-9-21-14;/h2-5,7,9,15H,6,8,10H2,1H3;1H/t15-;/m0./s1 |

Clave InChI |

QKLHYWAZTQRTBR-RSAXXLAASA-N |

SMILES |

COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.Br |

SMILES isomérico |

COC(=O)[C@H](C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.Br |

SMILES canónico |

COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.Br |

Key on ui other cas no. |

120202-67-7 |

Pictogramas |

Irritant |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.